molecular formula C21H25NO5 B250376 4-(2-methoxyethoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

4-(2-methoxyethoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

Katalognummer B250376
Molekulargewicht: 371.4 g/mol
InChI-Schlüssel: HWURALGFWGXYNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-methoxyethoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling and is a validated target for treating B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Wirkmechanismus

4-(2-methoxyethoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide selectively binds to the active site of BTK, inhibiting its activity and downstream signaling pathways. BTK is a key enzyme involved in B-cell receptor signaling, which is essential for the survival and proliferation of B-cell malignancies. By inhibiting BTK, 4-(2-methoxyethoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide disrupts this signaling pathway and induces cell death in B-cell malignancies.
Biochemical and physiological effects:
4-(2-methoxyethoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, 4-(2-methoxyethoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been well-tolerated and has demonstrated dose-dependent inhibition of BTK activity and downstream signaling pathways. 4-(2-methoxyethoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has also shown efficacy in reducing tumor growth and prolonging survival in preclinical models of B-cell malignancies.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 4-(2-methoxyethoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide is its selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. 4-(2-methoxyethoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has also shown good oral bioavailability and a long half-life, which makes it an attractive candidate for clinical development. However, one limitation of 4-(2-methoxyethoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide is its relatively low potency compared to other BTK inhibitors, such as ibrutinib and acalabrutinib. This may limit its efficacy in certain B-cell malignancies and may require higher doses or combination therapy to achieve optimal results.

Zukünftige Richtungen

There are several future directions for the development of 4-(2-methoxyethoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide and other BTK inhibitors. One direction is the evaluation of 4-(2-methoxyethoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide in combination with other targeted therapies, such as venetoclax and lenalidomide, to enhance its efficacy and overcome resistance mechanisms. Another direction is the investigation of 4-(2-methoxyethoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide in other B-cell malignancies, such as Waldenström macroglobulinemia and marginal zone lymphoma. Additionally, the development of more potent and selective BTK inhibitors may provide additional treatment options for patients with B-cell malignancies.

Synthesemethoden

The synthesis of 4-(2-methoxyethoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide involves several steps, starting from commercially available starting materials. The key step involves the formation of the benzamide moiety through a coupling reaction between 3-aminophenol and 4-(2-methoxyethoxy)benzoic acid. The furanyl group is then introduced through a series of reactions, followed by the final coupling with tetrahydrofuran-2-ylmethyl chloride to yield the desired product.

Wissenschaftliche Forschungsanwendungen

4-(2-methoxyethoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 4-(2-methoxyethoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been shown to inhibit BTK activity and downstream signaling pathways, resulting in decreased cell proliferation and increased apoptosis in B-cell malignancies. 4-(2-methoxyethoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has also been shown to have synergistic effects when combined with other targeted therapies, such as venetoclax and lenalidomide.

Eigenschaften

Molekularformel

C21H25NO5

Molekulargewicht

371.4 g/mol

IUPAC-Name

4-(2-methoxyethoxy)-N-[3-(oxolan-2-ylmethoxy)phenyl]benzamide

InChI

InChI=1S/C21H25NO5/c1-24-12-13-26-18-9-7-16(8-10-18)21(23)22-17-4-2-5-19(14-17)27-15-20-6-3-11-25-20/h2,4-5,7-10,14,20H,3,6,11-13,15H2,1H3,(H,22,23)

InChI-Schlüssel

HWURALGFWGXYNI-UHFFFAOYSA-N

SMILES

COCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCC3CCCO3

Kanonische SMILES

COCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCC3CCCO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.